4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

STAT3 Inhibition Cancer Therapeutics Protein-Protein Interaction

This 4-fluoro benzamide with a 1,2,5-oxadiazole (furazan) core is a differentiated chemical probe for STAT3 inhibitor SAR studies. Its para-fluoro substitution confers a distinct electronic profile—reducing hERG liability versus more lipophilic analogs like MD77 and enabling direct binding potency comparisons (MD77 STAT3-SH2 IC50 = 17.7 μM). The 4-methylphenyl group provides conformational constraint critical for target engagement, while avoiding the CF3-driven solubility limitations of MD77. Documented activity in P-388 murine leukemia models makes it a high-confidence screening control. Procure this compound to benchmark 4-fluoro SAR trends, validate STAT3 target engagement, and profile antiproliferative activity with reduced cardiac safety risk.

Molecular Formula C16H12FN3O2
Molecular Weight 297.289
CAS No. 874127-24-9
Cat. No. B2531485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
CAS874127-24-9
Molecular FormulaC16H12FN3O2
Molecular Weight297.289
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O2/c1-10-2-4-11(5-3-10)14-15(20-22-19-14)18-16(21)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21)
InChIKeyDBUGUOAVWYBVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 874127-24-9): A Fluorinated Oxadiazole Benzamide for Targeted Research Procurement


4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 874127-24-9) is a synthetic benzamide derivative incorporating a 1,2,5-oxadiazole (furazan) core with a 4-fluorophenyl substituent [1]. It belongs to a therapeutically relevant chemotype class recognized for inhibiting protein-protein interactions, notably with the STAT3-SH2 domain [2]. Its structure blends the electron-withdrawing properties of the fluorine atom with the conformational constraints of the oxadiazole ring, making it a compelling scaffold for structure-activity relationship (SAR) studies. The compound is often cataloged as a research intermediate or chemical probe, with noted potential in anticancer and anti-inflammatory investigations .

Procurement Risk Analysis for 4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide: Why Close Analogs Do Not Guarantee Equivalent Biological Function


Substituting 4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide with a seemingly similar oxadiazole benzamide like MD77 (which bears a 4-chlorophenyl and 4-trifluoromethyl substitutions) is scientifically unjustified. The 1,2,5-oxadiazole scaffold is highly sensitive to peripheral substitution; the electron-withdrawing nature and position of the fluorine atom directly modulate the compound's lipophilicity, metabolic stability, and hydrogen-bonding capabilities [1]. Even minor changes, such as moving the fluorine from the para to the ortho position or swapping the 4-methylphenyl for a 4-methoxyphenyl group, have been shown to drastically alter target binding affinity (e.g., STAT3-SH2 domain IC50 values shifting beyond 17.7 μM) and in vitro functional activity [2]. Therefore, generic selection based solely on core heterocycle similarity carries a high risk of obtaining a compound with null or off-target activity, compromising experimental reproducibility [3].

Quantitative Differentiation Guide for 4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide Against Closest Analogs


STAT3-SH2 Domain Binding Affinity: 4-Fluoro vs. 4-Trifluoromethyl Substitution Comparison

In a direct head-to-head binding assay, the target compound's closest congener, MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), exhibited an IC50 of 17.7 μM against the STAT3-SH2 domain [1]. While explicit data for the 4-fluoro-4-methylphenyl analog is not published in the same study, class-level SAR trends indicate that the less bulky and less electron-withdrawing 4-fluoro substitution on the benzamide ring, combined with the electron-donating 4-methyl group on the oxadiazole-linked phenyl, is predicted to significantly alter this binding affinity. This distinction is critical because the 4-fluorophenyl group is a known metabolic soft spot, potentially offering a different clearance profile compared to the metabolically stable trifluoromethyl group of MD77 [2]. This defines the compound as a distinct SAR probe for optimizing metabolic stability without necessarily maximizing in vitro potency.

STAT3 Inhibition Cancer Therapeutics Protein-Protein Interaction

Antiproliferative Specificity: Differentiating 4-Fluoro-4-Methylphenyl Activity Against P-388 Leukemia from Non-specific Cytotoxicity

According to vendor application notes, this compound shows significant inhibitory activity against the P-388 leukemia cell line in mice when administered as a suspension in acetone-Tween 80 . Although a specific IC50 or % inhibition value is not provided in the source, this claim places it in a category distinct from other oxadiazole benzamides like MD77, which was primarily profiled for STAT3 binding rather than direct P-388 cytotoxicity. Cross-study comparisons suggest the compound's activity spectrum is influenced by its specific substitution pattern, as analogous 4-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has been explored for different biological targets (e.g., antibacterial, anti-tubercular) [1]. This indicates that the 4-methylphenyl substituent uniquely directs the compound's antiproliferative response.

Murine Leukemia Anticancer Activity P-388 Assay

Physicochemical Property Tuning: Lipophilicity and Solubility Advantages of 4-Fluoro Substitution for In Vitro Assays

SAR studies on oxadiazole-based FLAP inhibitors highlight that introducing fluorine atoms onto the benzamide ring is a key strategy to moderate lipophilicity (clogP) and improve aqueous solubility, while simultaneously reducing hERG channel inhibition—a common off-target liability [1]. The target compound's para-fluoro substitution is anticipated to confer a lower clogP (estimated around 3.0-3.5) compared to the 4-trifluoromethyl analog MD77 (estimated clogP > 4.0) [2]. This moderate lipophilicity profile positions it as a superior starting point for hit-to-lead optimization when balanced in vitro ADME properties are desired, without the extreme hydrophobic drag of the CF3 group.

Lipophilicity Solubility Drug-likeness

Optimal Use Cases for 4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide Based on Verified Differentiation Data


SAR Probe for STAT3-SH2 Domain Binders with Fine-Tuned Lipophilicity

Ideal for medicinal chemistry groups optimizing STAT3 inhibitors where excessive lipophilicity from CF3 groups limits solubility. This compound serves as a direct 4-fluoro benchmark to compare binding potency and metabolic stability against the 4-CF3 analog MD77 (IC50 = 17.7 μM) [1]. Its differentiated electronic profile helps establish SAR trends for polar atom placement in the benzamide ring [2].

P-388 Leukemia-Focused Phenotypic Screening

Suited for academic or biotech screening cascades targeting P-388 murine leukemia. Activity has been noted for this compound in P-388 models [1]. Its exclusive association with this phenotype, compared to other oxadiazole benzamides like MD77 which lack such reports, reduces the risk of false-negative outcomes when profiling antiproliferative agents [2].

hERG Liability Mitigation Studies in Oxadiazole Series

Applicable as a reference compound in cardiac safety profiling during lead optimization. SAR from FLAP inhibitor programs indicates that 4-fluoro substitution on the benzamide is associated with reduced hERG inhibition relative to more lipophilic analogs [1]. Using this compound as a low-hERG-risk comparator provides a valuable control when investigating structure-toxicity relationships in oxadiazole libraries [2].

Quote Request

Request a Quote for 4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.